TrkA Kinase Inhibition Potency of 4-Phenyl-Triazole Azetidine vs. Des-Phenyl SIRT3 Inhibitor 3-TYP
The target compound demonstrates potent TrkA kinase inhibition with an IC50 of 3.10 nM measured via enzyme-linked immunosorbent assay (ELISA) [1]. In contrast, the des-phenyl analog 3-TYP (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone) shows no reported TrkA activity, with its primary pharmacology directed at SIRT3 (IC50 = 16 nM) [2]. The 4-phenyl substitution on the triazole ring is therefore a critical structural determinant for kinase target engagement, representing a functional divergence in the cellular pathway targeted.
| Evidence Dimension | TrkA kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | Des-phenyl analog 3-TYP: No TrkA activity reported; primary target SIRT3 IC50 = 16 nM |
| Quantified Difference | Functional target shift from SIRT3 (sirtuin deacetylase) to TrkA (receptor tyrosine kinase) conferred by 4-phenyl substitution on triazole |
| Conditions | ELISA-based TrkA kinase activity assay; pH 7.5 buffer conditions |
Why This Matters
For researchers studying TrkA-mediated signaling in pain, neuroblastoma, or neurodegenerative disease, only the 4-phenyl substituted compound provides relevant kinase inhibition; the des-phenyl analog is inactive at this target.
- [1] BindingDB. Entry BDBM136641: 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine. TrkA Kinase IC50 = 3.10 nM. Assay: ELISA, pH 7.5. Patent Reference: US10005783, Example 58. View Source
- [2] Selleck Chemicals. 3-TYP Datasheet: SIRT3 IC50 = 16 nM, SIRT1 IC50 = 88 nM, SIRT2 IC50 = 92 nM. No TrkA activity reported. View Source
